Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate
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Overview
Description
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is an organic compound with the molecular formula C20H34O3 and a molecular weight of 322.49 g/mol . This compound is characterized by the presence of a furan ring substituted with dimethyl and propyl groups, attached to a nonanoate ester chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate typically involves the esterification of 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts ensures the production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the substituted furan ring.
Ethyl decanoate: Longer carbon chain but no furan ring.
Methyl nonanoate: Similar chain length but different ester group.
Uniqueness
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is unique due to the presence of the substituted furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate |
InChI |
InChI=1S/C20H34O3/c1-5-13-18-16(3)17(4)19(23-18)14-11-9-7-8-10-12-15-20(21)22-6-2/h5-15H2,1-4H3 |
InChI Key |
KNQNWAIRTOIRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)OCC)C)C |
Origin of Product |
United States |
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